

# GSK9311 bromodomain inhibitor function

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus:** **GSK9311**

Cat. No.: S529519

[Get Quote](#)

## Biochemical Properties and Function

The table below summarizes the core quantitative data for **GSK9311** and its active counterpart, GSK6853.

| Property                 | GSK9311                                      | GSK6853 (Active Probe)                                    |
|--------------------------|----------------------------------------------|-----------------------------------------------------------|
| Primary Role             | Negative control [1] [2] [3]                 | Potent, selective BRPF1 bromodomain inhibitor [4] [1] [2] |
| BRPF1 Inhibition (pIC50) | 6.0 [1] [2]                                  | 8.1 [1]                                                   |
| BRPF2 Inhibition (pIC50) | 4.3 [1] [2]                                  | Information missing                                       |
| Cellular IC50 (BRPF1)    | 3.7 $\mu$ M [1]                              | 20 nM [1]                                                 |
| Potency Reduction        | 125 to 185-fold less potent than GSK6853 [1] | Benchmark                                                 |

**GSK9311** is structurally related to GSK6853 but has **significantly reduced potency**, making it ideal for verifying that the observed biological effects of GSK6853 are due to specific BRPF1 inhibition and not off-target effects [1] [2] [3].

## Biological Context and Experimental Application

BRPF1 is an epigenetic "reader" that recognizes acetylated lysines on histones and acts as a scaffold subunit of the MOZ/MORF histone acetyltransferase complex [4]. Recent research has identified it as a master regulator of estrogen receptor alpha (ER $\alpha$ ) signaling in breast cancer. BRPF1 is an essential gene for the survival of luminal, ER-positive breast cancer cells, and its inhibition leads to widespread shutdown of estrogen signaling, cell cycle arrest, and apoptosis, even in therapy-resistant models [4].

The following diagram illustrates the role of BRPF1 and the use of inhibitors in the experimental pathway:



Click to download full resolution via product page

*Figure 1: Mechanism of BRPF1 and inhibitor function in estrogen-responsive breast cancer cells. **GSK9311** serves as a weak-binding control for the active inhibitor **GSK6853**.*

## Experimental Protocols

Based on the cited literature, here are the methodologies for key experiments using these compounds.

## Protocol 1: Cellular Viability and Proliferation Assay

This protocol assesses the functional consequence of BRPF1 inhibition in breast cancer cells [4].

- **Cell Culture:** Maintain luminal ER+ breast cancer cells (e.g., MCF-7) in appropriate medium. Include models with acquired resistance to antiestrogens (e.g., Fulvestrant) to study therapy resistance.
- **Compound Treatment:** Treat cells with:
  - **Experimental:** The active BRPF1 inhibitor GSK6853 (e.g., 20 nM - 1  $\mu$ M) [4] [1].
  - **Negative Control:** **GSK9311** at a matching concentration (e.g., 1 - 4  $\mu$ M) [1].
  - **Benchmark Control:** siRNA targeting BRPF1 or ESR1 (ER $\alpha$ ) [4].
  - **Vehicle Control:** DMSO.
- **Incubation & Analysis:** Incubate for 72-96 hours. Analyze outcomes using:
  - **Viability Assays:** MTT, CellTiter-Glo.
  - **Cell Cycle Analysis:** Flow cytometry (expect G1 arrest with BRPF1 inhibition).
  - **Apoptosis Assays:** Caspase activation/cleavage, Annexin V staining.

## Protocol 2: Transcriptome and Chromatin Profiling

This protocol investigates the mechanistic impact of BRPF1 inhibition on gene regulation [4].

- **Cell Treatment:** Treat sensitive and antiestrogen-resistant BC cells with GSK6853, **GSK9311** (negative control), or vehicle.
- **RNA Extraction and Sequencing:** Extract total RNA after 24-48 hours. Prepare libraries for RNA-Seq.
- **Chromatin Immunoprecipitation (ChIP):** Cross-link proteins to DNA. Sonicate chromatin and perform immunoprecipitation using antibodies against BRPF1 and ER $\alpha$ .
- **Data Analysis:**
  - **RNA-Seq:** Identify differentially expressed genes. Perform pathway enrichment analysis (e.g., for estrogen response, cell cycle).
  - **ChIP-Seq:** Map BRPF1 and ER $\alpha$  binding sites genome-wide. Identify direct target genes and overlapping binding sites (cistromes).

## Key Insights for Researchers

- **Specificity Verification:** The primary utility of **GSK9311** is to confirm that phenotypes observed with GSK6853 (e.g., growth inhibition, transcriptome changes) result from on-target BRPF1 inhibition and not from other compound-related artifacts [1] [3].

- **Therapeutic Potential:** Research suggests targeting BRPF1 is a promising strategy for treating ER+ breast cancer, particularly for overcoming resistance to standard endocrine therapies [4].
- **Probe Availability:** Both GSK6853 (the active probe) and **GSK9311** (the negative control) are available from commercial suppliers like Sigma-Aldrich and Tocris Bioscience for use in research [1] [3].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. GSK9311 | 1923851-49-3 [chemicalbook.com]
2. GSK9311 | BRPF Bromodomain Inhibitor [medchemexpress.com]
3. GSK 9311 hydrochloride | Bromodomains [tocris.com]
4. Essential gene screening identifies the bromodomain ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [GSK9311 bromodomain inhibitor function]. Smolecule, [2026]. [Online PDF]. Available at: <https://www.smolecule.com/products/b529519#gsk9311-bromodomain-inhibitor-function>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com